1,2,3,4,5,6,7,7a-八氢异喹啉-3a-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

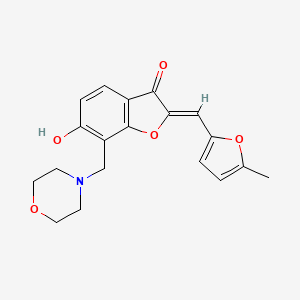

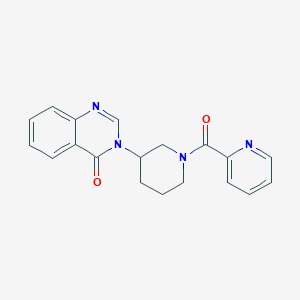

The molecule “1,2,3,4,5,6,7,7a-octahydroisoindole-3a-carboxylic Acid” consists of 15 Hydrogen atoms, 9 Carbon atoms, 1 Nitrogen atom, and 2 Oxygen atoms, making a total of 27 atoms . It is also known by other names such as cis-Octahydroisoindole .

Molecular Structure Analysis

The molecular structure of “1,2,3,4,5,6,7,7a-octahydroisoindole-3a-carboxylic Acid” is complex, with a total of 27 atoms. It includes 15 Hydrogen atoms, 9 Carbon atoms, 1 Nitrogen atom, and 2 Oxygen atoms .科学研究应用

Pharmaceutical Applications

Anti-Hypertensive Agents: Octahydro-1H-isoindole-3a-carboxylic acid has been investigated for its potential as an anti-hypertensive agent. It serves as a reactant in the preparation of Perindoprilat , an angiotensin-converting enzyme (ACE) inhibitor used to manage hypertension .

Plant Hormone Derivatives

Indole-3-Acetic Acid (IAA) Precursor: Octahydro-1H-isoindole-3a-carboxylic acid is a precursor in the synthesis of indole-3-acetic acid (IAA) , a plant hormone produced from tryptophan degradation in higher plants. IAA plays a crucial role in plant growth, development, and responses to environmental stimuli .

Molecular Docking Studies

Anti-HIV-1 Activity: Researchers have explored novel indole derivatives, including octahydro-1H-isoindole-3a-carboxylic acid, for their anti-HIV-1 potential. Molecular docking studies have been conducted to evaluate their interactions with viral proteins, providing insights into their efficacy as anti-HIV agents .

Other Potential Applications

Beyond Pharmaceuticals: While the above fields represent well-studied applications, octahydro-1H-isoindole-3a-carboxylic acid may have additional unexplored uses. Further research is needed to uncover its potential in areas such as materials science, catalysis, or chemical synthesis.

作用机制

Target of Action

Octahydro-1H-isoindole-3a-carboxylic acid, also known as 1,2,3,4,5,6,7,7a-octahydroisoindole-3a-carboxylic Acid or Octahydro-3aH-isoindole-3a-carboxylic acid, is primarily used as a reactant in the preparation of Perindoprilat , an angiotensin-converting enzyme (ACE) inhibitor . ACE is a key enzyme in the renin-angiotensin-aldosterone system (RAAS), which regulates blood pressure and fluid balance in the body .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the RAAS. By inhibiting ACE, the RAAS’s ability to increase blood pressure is diminished . This leads to downstream effects such as reduced vasoconstriction and decreased release of aldosterone, a hormone that promotes sodium and water retention .

Result of Action

The molecular and cellular effects of octahydro-1H-isoindole-3a-carboxylic acid’s action, through its role in the production of Perindoprilat, include the inhibition of ACE at the cellular level, leading to systemic effects such as lowered blood pressure . This can be beneficial in conditions like hypertension and heart failure .

属性

IUPAC Name |

1,2,3,4,5,6,7,7a-octahydroisoindole-3a-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO2/c11-8(12)9-4-2-1-3-7(9)5-10-6-9/h7,10H,1-6H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYGHXKZRQIOTKL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CNCC2C1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2,3,4,5,6,7,7a-octahydroisoindole-3a-carboxylic Acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-Chlorophenyl)-3-[2-(4-chlorophenyl)pyrimidin-4-yl]-1,4-dihydropyridazin-4-one](/img/structure/B2775215.png)

![N-(2H-1,3-benzodioxol-5-yl)-2-[6-fluoro-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2775217.png)

![4-Ethyl-5-fluoro-6-[4-[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]pyrimidine](/img/structure/B2775218.png)

![4-(4-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidine-1-carbonyl}benzenesulfonyl)morpholine](/img/structure/B2775220.png)

![2-((1-ethyl-6-(4-fluorobenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2775223.png)

![[1-(2-Fluoroethyl)-1H-imidazol-5-yl]methanamine hydrochloride](/img/structure/B2775225.png)

![[1-(Pyridin-2-ylmethyl)-1H-imidazol-4-yl]methanamine dihydrochloride](/img/structure/B2775227.png)

![4-bromo-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2775228.png)